Chromatographic Resolution from Ezetimibe: Quantified Retention Time Separation in USP-Compliant HPLC Methodology
In a validated gradient HPLC-UV method employing a C18 column with 0.05 M formic acid:acetonitrile:methanol:water mobile phase at 1.0 mL/min and 250 nm detection, ezetimibe ketone (EZM-K) exhibits a nominal retention time of 30.56 min, eluting 1.52 min after the parent drug ezetimibe (29.04 min) [1]. This retention time difference provides baseline-resolved separation under the specified gradient conditions, enabling unambiguous identification and quantification of the ketone impurity in ezetimibe drug substance and drug product matrices [1].
| Evidence Dimension | HPLC retention time (min) |
|---|---|
| Target Compound Data | 30.56 min |
| Comparator Or Baseline | Ezetimibe: 29.04 min |
| Quantified Difference | Δ = 1.52 min (elutes 5.2% later) |
| Conditions | Gradient HPLC-UV, C18 column, 0.05 M formic acid:acetonitrile:methanol:water mobile phase, 1.0 mL/min flow rate, 250 nm detection |
Why This Matters
This quantified retention time separation confirms that ezetimibe ketone can be chromatographically resolved from the parent drug, a prerequisite for accurate impurity quantification in ANDA/NDA submissions and QC batch release testing.
- [1] Basha SJ, et al. Concurrent determination of ezetimibe and its phase-I and II metabolites by HPLC with UV detection: Quantitative application to various in vitro metabolic stability studies and for qualitative estimation in bile. J Chromatogr B Analyt Technol Biomed Life Sci. 2007;853(1-2):88-96. View Source
